molecular formula C13H26N2O B1489475 3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine CAS No. 1353496-83-9

3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine

Cat. No. B1489475
M. Wt: 226.36 g/mol
InChI Key: MOQSXZMCEOQADU-UHFFFAOYSA-N
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Description

3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine (3-tBEP) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of a class of compounds known as pyrrolo[1,2-a]pyrazines, which are heterocyclic compounds containing five-membered rings of nitrogen and carbon atoms. 3-tBEP has been used in a variety of research applications, ranging from biochemical and physiological studies to drug design and development.

Mechanism Of Action

3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine is thought to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is believed to bind to the active sites of these enzymes, preventing them from binding to their normal substrates and thus inhibiting their activity.

Biochemical And Physiological Effects

3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine has been used to study the biochemical and physiological effects of drugs. It has been found to inhibit the activity of enzymes involved in drug metabolism, as well as to interfere with the function of neurotransmitters. Additionally, it has been found to have an effect on the regulation of gene expression and the production of proteins.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine in laboratory experiments is that it is a highly selective inhibitor of enzymes involved in drug metabolism, allowing researchers to study the effects of drugs without the interference of other metabolic pathways. However, 3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine is not without its limitations. It is relatively expensive and can be difficult to synthesize, and its effects on gene expression and protein production are not yet fully understood.

Future Directions

The future directions for 3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine include further research into its effects on gene expression and protein production, as well as its potential applications in drug design and development. Additionally, further research could be conducted into its use as a tool to study the structure and function of proteins, as well as its potential use in the development of novel drugs. Finally, further research into its mechanism of action could be conducted, as well as its potential use as an inhibitor of enzymes involved in drug metabolism.

Scientific Research Applications

3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as the biochemical and physiological effects of drugs. It has also been used in the development of novel drugs, as well as in the study of enzyme-catalyzed reactions.

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-10(16-13(2,3)4)12-9-15-7-5-6-11(15)8-14-12/h10-12,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSXZMCEOQADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN2CCCC2CN1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine
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3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine

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